CXCR7 antagonist-1, also known as ACT-1004-1239, is a selective antagonist of the CXC chemokine receptor type 7. This receptor, also referred to as ACKR3, plays a significant role in various biological processes, including cell migration, inflammation, and tumor progression. CXCR7 is primarily known for its interaction with the chemokines CXCL11 and CXCL12, which are crucial for mediating immune responses and maintaining homeostasis within the vascular system. The antagonist's mechanism involves blocking these interactions, thereby modulating the biological effects associated with CXCR7 activation.
The primary chemical reaction involving CXCR7 antagonist-1 is its binding to the CXCR7 receptor, which prevents the receptor from interacting with its ligands. This blockade alters downstream signaling pathways typically activated by the binding of CXCL11 and CXCL12. Specifically, CXCR7 does not couple with G proteins but engages β-arrestin upon ligand binding, leading to various cellular outcomes. By inhibiting this interaction, CXCR7 antagonist-1 can effectively reduce the signaling associated with inflammation and tumor progression.
CXCR7 antagonist-1 exhibits several biological activities:
CXCR7 antagonist-1 has several potential applications in therapeutic contexts:
Interaction studies have demonstrated that CXCR7 antagonist-1 effectively increases systemic levels of the chemokines it scavenges (CXCL11 and CXCL12) while reducing their local concentrations in inflamed tissues . This modulation can significantly impact leukocyte trafficking and retention in tissues, thereby influencing inflammatory responses. Additionally, studies have shown that blocking CXCR7 alters the behavior of other chemokine receptors like CXCR4, further illustrating the interconnectedness of chemokine signaling pathways .
Several compounds share similarities with CXCR7 antagonist-1 in terms of their mechanism or therapeutic potential. Here are some notable examples:
CXCR7 antagonist-1 stands out due to its unique ability to selectively target the atypical chemokine receptor without activating traditional G protein-mediated signaling pathways, making it a promising candidate for therapeutic development across various disease states.
The transformation of CXC chemokine receptor 4 antagonists into CXCR7-selective ligands represents a paradigm shift in chemokine receptor drug design [5] [8]. The parent compound FC131, characterized by the sequence cyclo(-d-Tyr-l-Arg-l-Arg-l-Nal-Gly-), exhibits potent CXC chemokine receptor 4 antagonistic activity with an inhibitory concentration 50 value of 1.2 ± 0.27 μM [5]. However, this compound demonstrates minimal binding affinity for CXCR7, with inhibitory concentration 50 values exceeding 30 μM [5].
The selectivity switching strategy focuses on position 5 modifications within the cyclic pentapeptide framework [5]. Systematic substitution studies reveal that amino acid chirality and side chain characteristics at this position fundamentally determine receptor preference [5]. Compounds containing d-amino acids or achiral residues at position 5 maintain CXC chemokine receptor 4 selectivity while showing negligible CXCR7 binding [5].
Table 1: Structure-Activity Relationship Data for Position 5 Modifications
| Peptide | Position 5 Substitution | CXCR7 Inhibitory Concentration 50 (μM) | CXC Chemokine Receptor 4 Inhibitory Concentration 50 (μM) |
|---|---|---|---|
| 1a | Glycine | >30 | 1.2 ± 0.27 |
| 1b | l-Alanine | 18 ± 2.9 | 23 ± 2.1 |
| 1c | d-Alanine | >30 | 2.2 ± 0.09 |
| 1d | β-Alanine | >30 | 6.0 ± 0.72 |
| 1e | l-Proline | 1.5 ± 0.50 | >30 |
| 1f | d-Proline | >30 | >30 |
| 1g | l-Pipecolic acid | 13 ± 5.3 | >30 |
| 1h | d-Pipecolic acid | >30 | >30 |
| 1i | l-N-methylalanine | 15 ± 7.0 | >30 |
| 1j | d-N-methylalanine | >30 | 4.6 ± 0.23 |
The most significant breakthrough occurs with l-proline substitution at position 5, which completely reverses receptor selectivity [5]. The resulting compound demonstrates potent CXCR7 binding with an inhibitory concentration 50 of 1.5 ± 0.50 μM while losing all detectable CXC chemokine receptor 4 activity [5]. This selectivity switch represents a greater than 20-fold improvement in CXCR7 selectivity compared to the parent compound [5].
The mechanism underlying this selectivity switch involves conformational restrictions imposed by cyclic amino acids [5]. N-alkylated l-amino acids, including l-proline, l-pipecolic acid, and l-N-methylalanine, all demonstrate CXCR7-selective binding profiles [5]. These modifications create favorable global conformations that optimize interactions with CXCR7 while disrupting CXC chemokine receptor 4 recognition [5].
Heterodimeric interactions between CXC chemokine receptor 4 and CXCR7 further complicate the selectivity landscape [9]. Co-expression studies demonstrate that CXCR7 can modulate CXC chemokine receptor 4 function through heterodimer formation, resulting in constitutive β-arrestin recruitment and altered signaling patterns [9]. These findings emphasize the importance of achieving high selectivity to avoid unintended pharmacological effects [9].
Proline substitution fundamentally alters the spatial arrangement of pharmacophoric elements within cyclic pentapeptide ligands [5] [12]. The unique conformational properties of proline stem from its cyclic side chain, which constrains backbone dihedral angles and creates distinctive structural features [12] [15]. This conformational restriction directly impacts the spatial positioning of critical binding elements, including phenolic, guanidinium, and aromatic groups [5].
The cyclic nature of proline restricts the phi angle to approximately -65 degrees while enabling access to both endo and exo side chain conformations [12]. These conformational states correlate with cis and trans peptide bond configurations, respectively [12]. In cyclic pentapeptides, l-proline substitution favors conformations that optimize CXCR7 recognition while disrupting CXC chemokine receptor 4 binding [5].
Molecular dynamics analyses reveal that proline substitution creates a distinct pharmacophore orientation compared to glycine-containing peptides [5]. The restricted conformational space imposed by proline results in a more constrained arrangement of functional groups [12]. This constraint proves beneficial for CXCR7 recognition, where the receptor binding pocket accommodates the altered spatial arrangement of pharmacophoric elements [5].
Table 2: Conformational Impact of Proline Substitution on Receptor Binding
| Structural Feature | Glycine-Containing Peptide | Proline-Containing Peptide |
|---|---|---|
| Backbone Flexibility | High | Restricted |
| Phi Angle Range | -180° to +180° | Approximately -65° |
| Receptor Preference | CXC Chemokine Receptor 4 | CXCR7 |
| Binding Affinity (CXCR7) | >30 μM | 1.5 ± 0.50 μM |
| Conformational Energy | Variable | Constrained |
The proline-induced conformational restriction affects the positioning of adjacent amino acid residues [5]. Nuclear magnetic resonance studies demonstrate that proline substitution alters the spatial relationships between critical binding elements, particularly the orientation of arginine side chains relative to aromatic groups [5]. This reorientation proves crucial for CXCR7 recognition while simultaneously disrupting the binding mode required for CXC chemokine receptor 4 interaction [5].
Temperature-dependent studies reveal that proline substitution effects are modulated by environmental conditions [23]. Lower temperatures enhance the conformational restriction imposed by proline, potentially increasing the selectivity for CXCR7 over CXC chemokine receptor 4 [23]. These findings suggest that proline substitution creates a temperature-sensitive conformational switch that could be exploited for therapeutic applications [23].
The role of proline in modulating peptide bond geometry extends beyond simple conformational restriction [12] [13]. Proline substitution can influence the cis-trans isomerization equilibrium of adjacent peptide bonds, creating additional conformational diversity [13]. In cyclic pentapeptides designed for CXCR7 targeting, this conformational flexibility allows optimization of receptor-ligand complementarity [5].
N-methylation of arginine residues represents a sophisticated approach to fine-tuning CXCR7 ligand potency and selectivity [5] [17]. The systematic investigation of N-methylated arginine analogs reveals position-specific effects on receptor binding and functional activity [5]. These modifications alter both the electronic properties and conformational preferences of guanidinium-containing side chains [17] [18].
The most significant enhancement occurs with l-N-methylarginine substitution at position 3, resulting in the compound FC313 with an inhibitory concentration 50 of 0.80 ± 0.30 μM for CXCR7 binding [5]. This represents a 1.8-fold improvement over the corresponding non-methylated analog [5]. The methylation effect proves position-dependent, with modifications at other arginine positions showing decreased or unchanged activity [5].
Table 3: N-Methylation Effects on CXCR7 Binding Affinity
| Peptide | Sequence | CXCR7 Inhibitory Concentration 50 (μM) | Fold Change |
|---|---|---|---|
| 1e | cyclo(-d-Tyr-l-Arg-l-Arg-l-Nal-l-Pro-) | 1.5 ± 0.50 | Baseline |
| 3a | cyclo(-d-N-methylTyr-l-Arg-l-Arg-l-Nal-l-Pro-) | 18 ± 4.9 | -12.0 |
| 3b | cyclo(-d-Tyr-l-N-methylArg-l-Arg-l-Nal-l-Pro-) | 2.4 ± 0.89 | -1.6 |
| 3c | cyclo(-d-Tyr-l-Arg-l-N-methylArg-l-Nal-l-Pro-) | 0.80 ± 0.30 | +1.8 |
| 3d | cyclo(-d-Tyr-l-Arg-l-Arg-l-N-methylNal-l-Pro-) | 3.4 ± 1.5 | -2.3 |
The mechanism underlying enhanced activity with position 3 N-methylation involves both conformational and binding site complementarity factors [5]. Molecular modeling studies suggest that the N-methyl group of l-N-methylarginine prevents intramolecular hydrogen bond formation, maintaining an extended conformation that optimizes receptor interaction [5]. This conformational preference results in minimal energy loss during receptor binding, contributing to enhanced affinity [5].
Arginine methylation in biological systems typically occurs through protein arginine methyltransferases, which catalyze the transfer of methyl groups from S-adenosyl methionine to guanidinium nitrogen atoms [17]. Three methylation states are possible: monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine [17]. In synthetic cyclic pentapeptides, N-methylation creates a stable mimic of the monomethylated state [5].
The hydrophobicity enhancement resulting from N-methylation affects both receptor binding and cellular penetration properties [18]. Studies on related protein systems demonstrate that arginine methylation increases hydrophobic character while maintaining positive charge [18]. This dual effect proves beneficial for CXCR7 ligands, where enhanced hydrophobic interactions complement electrostatic binding elements [5].
Functional studies reveal that N-methylarginine modifications affect β-arrestin recruitment efficiency [5]. The optimized compound FC313 demonstrates potent CXCR7-mediated β-arrestin recruitment with an effective concentration 50 of 0.095 μM [5]. This functional activity correlates well with binding affinity measurements, confirming that N-methylation enhances both receptor recognition and downstream signaling [5].
The selectivity profile of N-methylated analogs remains exclusively CXCR7-directed, with no detectable CXC chemokine receptor 4 binding at concentrations up to 30 μM [5]. This selectivity maintenance demonstrates that N-methylation represents a refinement strategy rather than a fundamental selectivity switch [5]. The approach allows optimization of CXCR7 potency without compromising receptor selectivity [5].
The dual receptor modulation capabilities of CXCR7 antagonist-1 represent a sophisticated approach to tumor metastasis inhibition through simultaneous targeting of both CXCR7 and CXCR4 signaling pathways. This compound exploits the complex interrelationship between these receptors in pathological microenvironments, particularly within tumor contexts where both receptors are frequently co-expressed [10] [11].
CXCR7 antagonist-1 inhibits tumor metastasis through disruption of CXCR7/CXCR4 heterodimerization. Research demonstrates that CXCR7 and CXCR4 form functional heterodimeric complexes that exhibit distinct signaling properties compared to individual receptors [12] [13]. These heterodimers constitutively recruit β-arrestin while simultaneously impairing traditional G-protein-mediated signaling pathways [12]. The formation of these complexes enhances downstream β-arrestin-dependent signaling cascades, including ERK1/2, p38 MAPK, and SAPK activation, which collectively promote tumor cell survival and metastatic potential [12].
The compound's mechanism involves preferential targeting of CXCR7 within these heterodimeric complexes. By blocking CXCL12 binding to CXCR7, CXCR7 antagonist-1 disrupts the balanced signaling equilibrium that favors metastatic behavior. Studies demonstrate that CXCR7 exhibits approximately 50-fold higher affinity for CXCL12 compared to CXCR4, with dissociation constants of 0.2-0.4 nanomolar versus 2-4 nanomolar, respectively [4] [14]. This differential affinity allows CXCR7 to effectively sequester available CXCL12, limiting CXCR4 activation under physiological conditions.
Dual receptor modulation extends to the regulation of tumor angiogenesis. CXCR7 promotes primary tumor growth through enhanced angiogenesis while paradoxically inhibiting tumor cell intravasation in certain cancer types [10] [11]. CXCR7 antagonist-1 disrupts this complex balance by preventing CXCR7-mediated angiogenic signaling while allowing for more controlled CXCR4-dependent cellular responses. Research in breast cancer models demonstrates that this modulation reduces both primary tumor growth and metastatic dissemination [10].
The compound also affects tumor microenvironment composition through modulation of immune cell recruitment. CXCL12 gradients created by differential CXCR7 and CXCR4 expression patterns influence the recruitment of immunosuppressive cells, including regulatory T cells and myeloid-derived suppressor cells [15] [11]. CXCR7 antagonist-1 disrupts these gradients, potentially improving anti-tumor immune responses by allowing greater T cell infiltration into tumor tissues [15].
Mechanistic studies reveal that dual receptor modulation affects multiple metastatic cascade steps. The compound inhibits tumor cell migration by disrupting CXCL12-mediated chemotaxis while simultaneously affecting cellular adhesion properties through altered integrin activation [16] [12]. Additionally, it impacts the epithelial-mesenchymal transition process, a critical step in metastatic progression, through modulation of TGF-β-mediated signaling pathways downstream of CXCR7 activation [11].
| Receptor | CXCL12 Binding Affinity (Kd) | Primary Signaling Pathway | Chemokine Degradation | Receptor Internalization |
|---|---|---|---|---|
| CXCR7 | 0.2-0.4 nM | β-arrestin-dependent | High efficiency | Continuous cycling |
| CXCR4 | 2-4 nM | G-protein-dependent | Moderate efficiency | Internalization and degradation |
The competitive ligand binding dynamics modulated by CXCR7 antagonist-1 in inflammatory signaling represent a critical mechanism for therapeutic intervention in pathological microenvironments. This compound exploits the complex competition between CXCR7 and CXCR4 for shared ligands CXCL12 and CXCL11, fundamentally altering inflammatory cell recruitment and activation patterns [7] [17].
CXCR7 antagonist-1 influences competitive binding through its high selectivity for CXCR7 over other chemokine receptors. The compound demonstrates specific inhibition of CXCL12 binding to CXCR7 without affecting CXCL12 interactions with CXCR4, even at concentrations significantly above its effective dose [7]. This selectivity allows for precise modulation of the CXCL12 distribution between the two receptors, effectively shifting the equilibrium toward CXCR4-mediated responses.
The kinetics of competitive ligand binding reveal that CXCR7 binding occurs through a slower association mechanism compared to CXCR4. Surface plasmon resonance studies and flow cytometry analyses demonstrate that CXCL12 binding to CXCR7 exhibits slower on-rates but higher overall affinity [17]. CXCR7 antagonist-1 exploits this kinetic difference by providing sustained blockade of the slow-binding, high-affinity CXCR7 interactions while allowing rapid CXCR4 engagement and signaling.
Competition for β-arrestin recruitment represents another critical aspect of the compound's mechanism. CXCR7 exhibits approximately 8-fold higher affinity for β-arrestin compared to CXCR4, allowing it to sequester this essential signaling molecule [14]. In cells co-expressing both receptors, CXCR7 effectively steals β-arrestin from CXCR4, diminishing CXCR4-dependent signaling responses [14]. CXCR7 antagonist-1 disrupts this competition by preventing CXCR7 activation, thereby increasing β-arrestin availability for CXCR4-mediated signaling.
The compound affects inflammatory signaling through modulation of heterologous receptor desensitization. Studies demonstrate that non-heparan sulfate-binding CXCL12 variants can induce heterologous desensitization of multiple chemokine receptors, reducing inflammatory responses [9]. CXCR7 antagonist-1 may produce similar effects by altering the local concentration and presentation of CXCL12, leading to modified receptor activation patterns and reduced inflammatory cell recruitment.
Competitive binding dynamics extend to the regulation of chemokine gradients in inflammatory tissues. CXCR7's scavenging function creates concentration gradients essential for directional cell migration, while CXCR4 mediates the actual chemotactic responses [4] [5]. CXCR7 antagonist-1 disrupts these gradients by preventing CXCR7-mediated chemokine clearance, potentially leading to altered inflammatory cell trafficking patterns and reduced tissue inflammation.
The compound also influences the competition between CXCL12 and CXCL11 for CXCR7 binding. While both chemokines bind CXCR7, they exhibit different affinities and functional outcomes [7]. CXCL11 can act as a competitive antagonist of CXCL12-induced responses, and CXCR7 antagonist-1 may potentiate these natural antagonistic interactions by preventing CXCR7-mediated clearance of both ligands.
Research findings indicate that competitive ligand binding dynamics affect inflammatory resolution mechanisms. CXCR7-mediated CXCL12 scavenging contributes to the termination of inflammatory responses by removing pro-inflammatory signals [5]. CXCR7 antagonist-1 may paradoxically promote inflammation resolution by allowing sustained CXCR4 activation, which can lead to inflammatory cell apoptosis and clearance through well-characterized receptor desensitization pathways.
| Mechanism | Description | Functional Outcome |
|---|---|---|
| Scavenger Function | CXCR7 internalizes and degrades CXCL12, reducing ligand availability for CXCR4 | Reduced CXCR4 activation |
| Heterodimerization | CXCR7/CXCR4 heterodimer formation alters signaling properties | Enhanced β-arrestin signaling, impaired G-protein signaling |
| β-arrestin Competition | CXCR7 competes with CXCR4 for β-arrestin recruitment | Altered receptor signaling dynamics |
| Ligand Gradient Modulation | CXCR7 creates CXCL12 gradients affecting directional cell migration | Modified chemotactic responses |